molecular formula C20H16Cl2O5 B12196049 propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12196049
M. Wt: 407.2 g/mol
InChI Key: GTRYGIPEIXGJBS-LSCVHKIXSA-N
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Description

Propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with the molecular formula C20H16Cl2O5 and a molecular weight of 407.24 g/mol . This compound is characterized by its benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of dichlorobenzylidene and acetate groups further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with a benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then reacted with isopropyl acetate in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its therapeutic potential, particularly in the development of new drugs, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and dichlorobenzylidene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of benzofuran and dichlorobenzylidene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H14Cl2O4\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{O}_4

Key Properties:

  • Molecular Weight: 340.3 g/mol
  • LogP: 4.9 (indicating lipophilicity)
  • Hydrogen Bond Donors: 0
  • Hydrogen Bond Acceptors: 5

Antihypoxic Effects

Research indicates that compounds similar to this compound exhibit significant antihypoxic properties. In vivo studies have demonstrated that these compounds can prolong the survival of cerebral tissue during acute hypoxia in animal models. For instance, a study compared the protective effects of various benzofuran derivatives against hypoxia-induced damage and found that some were significantly more effective than standard treatments like pyritinol and meclofenoxate .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. In a study focusing on inflammatory bowel disease (IBD), derivatives related to benzofuran structures exhibited strong inhibitory effects on TNF-α-induced monocyte adhesion to epithelial cells, a critical event in IBD pathology. Compounds tested showed over 70% inhibition in cell adhesion assays, correlating with reduced production of reactive oxygen species (ROS) and suppression of NF-kB transcriptional activity .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Benzofuran moietyEnhances antihypoxic and anti-inflammatory activity
Chlorine substitutionsModulates lipophilicity and receptor binding affinity
Alkoxy groupImproves solubility and bioavailability

Study 1: Antihypoxic Efficacy

In a controlled experiment with Fischer 344 rats subjected to induced hypoxia, compounds similar to this compound demonstrated a survival time increase of up to 180% compared to untreated controls. This study highlighted the compound's potential for treating conditions associated with ischemia .

Study 2: Inflammatory Bowel Disease Model

In a rat model of colitis induced by trinitrobenzenesulfonic acid (TNBS), the compound showed dose-dependent efficacy in reducing inflammation markers and improving mucosal healing. The results indicated that compounds with similar structures could be promising candidates for developing therapeutics against IBD .

Properties

Molecular Formula

C20H16Cl2O5

Molecular Weight

407.2 g/mol

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C20H16Cl2O5/c1-11(2)26-19(23)10-25-13-4-5-14-17(9-13)27-18(20(14)24)8-12-3-6-15(21)16(22)7-12/h3-9,11H,10H2,1-2H3/b18-8-

InChI Key

GTRYGIPEIXGJBS-LSCVHKIXSA-N

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2

Origin of Product

United States

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